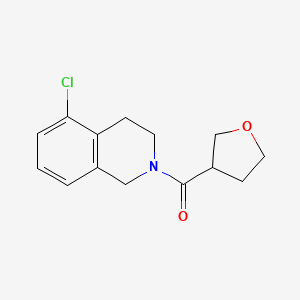
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, also known as CTTHIQ, is a chemical compound that has attracted the attention of researchers due to its potential pharmacological properties. This compound belongs to the class of tetrahydroisoquinolines and has been synthesized using various methods.
作用機序
The mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine in the brain, which can improve cognitive function. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have antioxidant properties, which can protect cells from oxidative damage. It has been reported to inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. One of the advantages is that it has been reported to have low toxicity, which makes it a potential candidate for drug development. Another advantage is that it has been reported to have good solubility in water, which makes it easy to use in experiments. One of the limitations is that the mechanism of action of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which makes it difficult to translate its potential pharmacological properties to clinical applications.
将来の方向性
There are several future directions for the study of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. One direction is to study its effects on different types of cancer cells to determine its potential as an anticancer agent. Another direction is to study its effects on different types of fungi and bacteria to determine its potential as an antifungal and antibacterial agent. Another direction is to study its effects on different types of neurodegenerative diseases to determine its potential as a neuroprotective agent. Another direction is to study its effects on different types of inflammation to determine its potential as an anti-inflammatory agent. Finally, another direction is to study its pharmacokinetics and pharmacodynamics to determine its potential as a drug candidate.
合成法
The synthesis of 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been reported using different methods. One of the methods involves the condensation of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with thionyl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The resulting product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. Another method involves the reaction of 2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with phosphoryl chloride followed by the reaction with 5-chloro-2-aminobenzamide. The product is then reduced to obtain 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential pharmacological properties. It has been reported to have anticancer, antifungal, and antibacterial activities. 5-chloro-2-(tetrahydro-3-furanylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to have neuroprotective properties and can inhibit the aggregation of amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-13-3-1-2-10-8-16(6-4-12(10)13)14(17)11-5-7-18-9-11/h1-3,11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQDILRWNUQGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-(oxolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
![2-{1-[(4-fluorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120007.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B6120058.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)
![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120075.png)